molecular formula C14H18BrClN2 B2363464 1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride CAS No. 1216546-54-1

1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2363464
CAS No.: 1216546-54-1
M. Wt: 329.67
InChI Key: OXMHWRPPFKXSTB-UHFFFAOYSA-N
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Description

Imidazole is an organic compound with the formula C3N2H4 . It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Many natural products, especially alkaloids, contain the imidazole ring . These imidazoles share the 1,3-C3N2 ring but feature varied substituents .


Synthesis Analysis

Imidazole synthesis has been a topic of interest for many years. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined . In the structures of these compounds, an identical system of hydrogen bonds, C(4), was observed .


Chemical Reactions Analysis

Imidazole derivatives have been reported to exhibit the ability to catalyze oxidation/hydrolysis cascade reactions . This process can be regulated through the methylation of the imidazole component at various positions .


Physical and Chemical Properties Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D , and is highly soluble in water .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • The compound "Ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate," synthesized via a tandem annulation reaction, demonstrates the structural and synthetic versatility of benzimidazole derivatives (Zhu et al., 2012).
  • Antimicrobial Applications :

    • Novel imidazoles, including variants of the benzimidazole class, have been synthesized with significant antimicrobial properties. These studies suggest potential applications in treating bacterial and fungal infections (Narwal et al., 2012).
  • Antiproliferative and Anticancer Activities :

    • Research on "Ru(II) Complexes of Substituted Benzimidazoles" indicates that these compounds, including benzimidazole derivatives, have antiproliferative activities and potential as anticancer agents. This study showed significant effects on human cervical carcinoma cells (Singh et al., 2019).
  • Synthesis of Structurally Diverse Compounds :

    • Studies demonstrate the synthesis of various benzimidazole derivatives, showcasing the compound's versatility in creating a range of structurally diverse molecules with potential pharmacological applications (Rekha et al., 2019).
  • Corrosion Inhibition :

    • Research on benzimidazole derivatives, including their synthesis and characterization, highlights their utility as corrosion inhibitors. This application is particularly relevant in industrial settings, where these compounds can protect metals from corrosive environments (Rouifi et al., 2020).
  • Catalysis and Chemical Reactions :

    • Benzimidazole derivatives have been used in catalysis, facilitating various chemical reactions. This application is significant in the field of organic chemistry, where these compounds aid in synthesizing complex molecules (Zheng et al., 2022).
  • Synthesis of Heterocyclic Compounds :

    • The synthesis of new benzimidazole-thiazole derivatives as anticancer agents, and their cytotoxic activity against cancer cell lines, showcases the role of benzimidazole derivatives in medicinal chemistry and drug development (Nofal et al., 2014).

Safety and Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Understanding the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This could help in the search for therapeutic agents useful for treating a variety of disorders .

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-(2-methylpropyl)benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2.ClH/c1-10(2)8-14-16-12-6-4-5-7-13(12)17(14)9-11(3)15;/h4-7,10H,3,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMHWRPPFKXSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1CC(=C)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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